![molecular formula C15H14ClNO4S B580794 3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261939-26-7](/img/structure/B580794.png)

3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

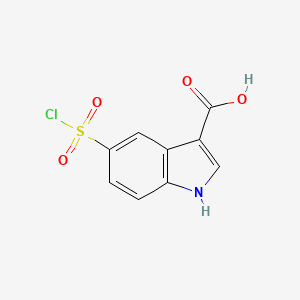

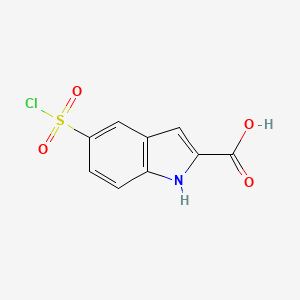

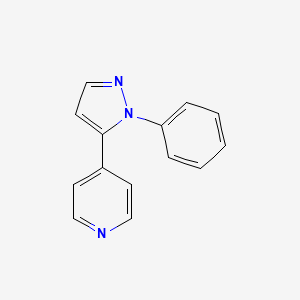

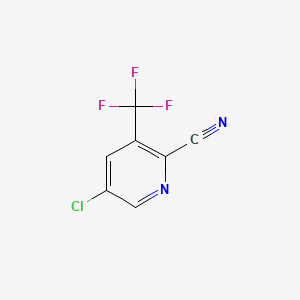

N,N-Dimethylsulfamoyl chloride is a chemical compound with the linear formula (CH3)2NSO2Cl . It is widely used in the synthesis of a medicinally important class of compounds, sulfonamides .

Synthesis Analysis

N,N-Dimethylsulfamoyl chloride is used in the synthesis of aminotetralin derived sulfamides as anticancer agents and acetylcholinesterase inhibitors . It can also be used in the esterification/amidation between carboxylic acids and equimolar amounts of alcohols/amines, as in the synthesis of coumaperine .Chemical Reactions Analysis

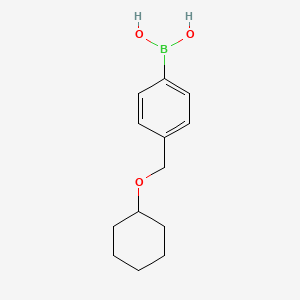

N,N-Dimethylsulfamoyl chloride can undergo protodeboronation, a process that involves the removal of a boron atom from a molecule . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-MarkovnikovAplicaciones Científicas De Investigación

Esterification and Amidation in Organic Synthesis

A novel and efficient agent for esterification and amidation between carboxylic acids and equimolar amounts of alcohols and amines has been developed using dimethylsulfamoyl chloride combined with N,N-dimethylamines. This method allows for the preparation of various carboxylic esters or amides under mild conditions, highlighting the importance of the choice of sulfamoyl chloride and amine for the reactions (Wakasugi et al., 2001; Wakasugi et al., 2003).

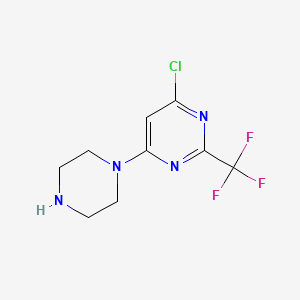

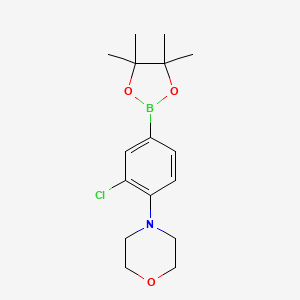

Supramolecular Chemistry and Crystal Engineering

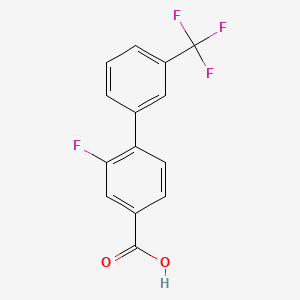

In supramolecular chemistry, an amidosulfonate-tagged phosphinobiphenyl has been synthesized from biphenyl-4'-carboxylic acid derivatives. This compound was utilized in aqueous Suzuki–Miyaura cross-coupling reactions, showcasing the potential of biphenyl carboxylic acids in facilitating organic transformations in water (Schulz et al., 2015). Additionally, novel biphenyl 4-carboxylic acid derivatives have been prepared, illustrating their utility in the synthesis of complex organic molecules (Patel et al., 2009).

Materials Science and Coordination Chemistry

The synthesis and characterization of coordination polymers involving asymmetric biphenyl-3,2',5'-tricarboxylate have been reported, demonstrating the versatility of biphenyl carboxylic acids in constructing coordination networks with unique properties (Zhao et al., 2014). These materials are of interest for their potential applications in catalysis, gas storage, and separation technologies.

Mecanismo De Acción

Mode of Action

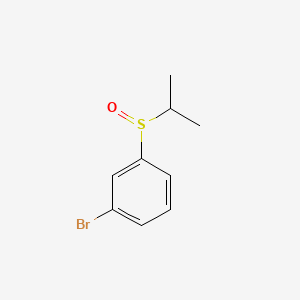

The presence of the sulfamoyl group could potentially enable the compound to act as a hydrogen bond donor or acceptor .

Pharmacokinetics

The presence of the carboxylic acid group may influence its solubility and absorption, while the chloro and sulfamoyl groups could impact its metabolic stability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its interactions with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its diffusion rate in the body .

Propiedades

IUPAC Name |

2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)14-6-4-3-5-11(14)10-7-8-12(15(18)19)13(16)9-10/h3-9H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJDYYKXRFEKKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692275 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261939-26-7 |

Source

|

| Record name | 3-Chloro-2'-(dimethylsulfamoyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,5-dimethylbenzo[d]isoxazole](/img/structure/B580719.png)

![1,3-Dihydrobenzo[c]thiophene-5-thiocarboxamide](/img/structure/B580721.png)